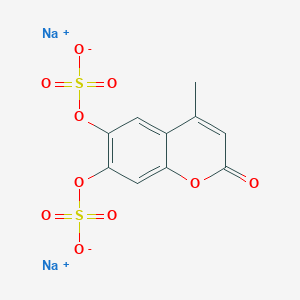
4-(甲硫基)苯胺
描述
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylthio)aniline, such as the novel monomer 4-(2,3-dihydrothieno[3,4-b][1,4][dioxin-5-yl) aniline, has been achieved successfully. This process involves linking the α-carbon on ethylenedioxythiophene to aniline at the para position, demonstrating the chemical versatility and potential for modification of 4-(Methylthio)aniline related compounds (Shahhosseini et al., 2016).
Molecular Structure Analysis
The crystal structure and molecular geometry of 4-(Methylthio)aniline derivatives have been determined through methods like X-ray diffraction, revealing insights into their electrostatic properties and intermolecular interactions. These studies provide a foundational understanding of the compound's behavior at the molecular level (Boukabcha et al., 2016).
Chemical Reactions and Properties
4-(Methylthio)aniline and its derivatives exhibit a wide range of chemical reactions, including their use as catalysts in eco-friendly water for Suzuki-Miyaura C-C coupling, showcasing their applicability in green chemistry and potential for high efficiency and selectivity in synthetic organic chemistry (Rao et al., 2014).
Physical Properties Analysis
The physical properties of 4-(Methylthio)aniline derivatives, such as their optical and thermal behavior, have been extensively studied. These compounds demonstrate significant optoelectronic characteristics, making them suitable for applications in materials science, including photovoltaic devices and other electronic applications (Shahhosseini et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-(Methylthio)aniline compounds, including their reactivity and interaction with other chemical species, have been the subject of detailed investigations. These studies have highlighted the compound's versatility and potential in synthesizing novel materials with desired chemical functionalities (Rao et al., 2014).
科学研究应用
催化应用: 2-(甲硫基)苯胺(一种相关化合物)与钯(II)络合时,可用作水中的铃木-宫浦 C-C 偶联反应的高效催化剂,提供高效率和热稳定性 (Rao et al., 2014).
诱变性研究: 2-氯-4-(甲硫基)丁酸,另一种衍生物,是一种直接作用的诱变剂和疑似胃癌原,从用盐和亚硝酸盐腌制的鱼中分离得到。它的诱变性可能与作为反应中间体的 1-甲基-2-噻乙环羧酸的形成有关 (Jolivette et al., 1998).
电致变色材料: 已经合成了采用硝基三苯胺单元作为受体和不同噻吩衍生物作为供体的 novel 供体-受体系统。由于其出色的光学对比度、高的着色效率和快速的转换速度,这些材料显示出在近红外区域的电致变色应用前景 (Li et al., 2017).
液晶衍生物: 合成了一系列 (E)-4-(烷氧基)-N-(4-(甲硫基)苄亚胺)苯胺液晶,并检查了它们的介晶性质,表明在液晶显示技术中的潜在应用 (Omar et al., 2023).
痕量金属的预富集: 2-(甲硫基)苯胺官能化的 XAD-2 已被用于预富集各种金属离子,表明其在环境监测和分析化学中的潜在应用 (Guo et al., 2004).
聚合物合成及应用: 合成并表征了一种基于 4-(2,3-二氢噻吩并[3,4-6][1,4][二氧杂环-5-基)苯胺的新型聚合物。它在染料敏化太阳能电池中作为对电极的有效使用证明了在光伏技术中的潜在应用 (Shahhosseini et al., 2016).
尿液中苯胺的检测: 设计了一种双官能化的发光金属-有机框架 (Eu@MOF-253-CH3) 用于高灵敏度检测 4-氨基苯酚 (4-AP),4-AP 是尿液中苯胺的生物标记,表明其在健康监测和诊断中的应用 (Jin & Yan, 2021).
光解离研究: 对苯胺和 4-甲基吡啶的光异构化和光解离的研究揭示了对理解光照下化学反应至关重要的分子过程,这对于光化学和药理学等领域至关重要 (Tseng et al., 2004).
安全和危害
“4-(Methylthio)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
作用机制
Target of Action
4-(Methylthio)aniline, also known as 4-(Methylmercapto)aniline or 4-Aminothioanisole , is a chemical compound that primarily targets the respiratory system
Biochemical Pathways
Given its primary target, it may influence pathways related to respiratory function
Result of Action
Given its primary target, it may have effects on the cells of the respiratory system
Action Environment
It is generally recommended to handle this compound in a well-ventilated area to avoid inhalation
属性
IUPAC Name |
4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFROQCFVXOUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059309 | |
| Record name | Benzenamine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)aniline | |
CAS RN |
104-96-1 | |
| Record name | 4-(Methylthio)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Methylthio)aniline contribute to the formation of specific metal complexes, and what are the potential applications of these complexes?
A1: 4-(Methylthio)aniline can act as a building block for synthesizing intricate metal complexes. In one study [], researchers used a derivative of 4-(Methylthio)aniline, specifically a thioether-Schiff base ligand (L·SMe-) derived from 4-(methylthio)aniline and 2-hydroxy-3-methoxybenzaldehyde, to create a series of binuclear Copper(II)-Lanthanide(III) complexes. These complexes, with the general formula [CuLn(L·SMe)2(OOCMe)2(NO3)]· xMeOH (where Ln represents various lanthanides), exhibited ferromagnetic CuII-LnIII exchange interactions. Further investigation into their electron transport properties revealed that the conductivity of these complexes in self-assembled monolayers was lower than typical alkanethiolates. Theoretical calculations suggested that electron transport primarily occurred through the copper centers, rendering the lanthanide ion inconsequential in this regard. This finding was corroborated by experimental current-voltage data. These complexes, particularly those incorporating copper and gadolinium or yttrium, displayed potential as spin filters due to their β-polarized transmission characteristics.
Q2: Can 4-(Methylthio)aniline be used to create stimuli-responsive materials?
A2: Yes, 4-(Methylthio)aniline can be utilized in the development of materials that exhibit sensitivity to both temperature and oxidation. Research [] has shown that combining 4-(Methylthio)aniline with poly(acrylic acid) (PAA) through ionic self-assembly yields nanoparticles with an average diameter of 30-40 nm. These nanoparticles demonstrate an upper critical solution temperature (UCST) that can be modulated by adjusting the 4-(Methylthio)aniline content. Interestingly, oxidation of 4-(Methylthio)aniline within these nanoparticles, triggered by hydrogen peroxide, leads to an increase in the UCST. This sensitivity to oxidation stems from the amphiphilic nature of the 4-(Methylthio)aniline/PAA ion pair, which influences their interfacial activity. Oxidation of 4-(Methylthio)aniline diminishes this interfacial activity. These findings suggest the potential of using 4-(Methylthio)aniline-containing materials for applications requiring controlled release, especially in environments with varying oxidative states.
Q3: How does the structure of 4-(Methylthio)aniline relate to its observed reactivity in chemical reactions?
A3: The structure of 4-(Methylthio)aniline plays a crucial role in its reactivity, particularly in its ability to engage in specific chemical reactions. This is evident in a study [] focusing on the cytochrome P450 enzyme. Researchers found that the deuterium kinetic isotope effect (KIE) during the N-dealkylation of substrates like N,N-dimethylaniline, a reaction facilitated by cytochrome P450, was significantly influenced by the presence of 4-(Methylthio)aniline derivatives. These findings highlight the importance of structural considerations when employing 4-(Methylthio)aniline in chemical reactions, particularly those involving enzyme catalysis.
Q4: What analytical techniques are commonly employed to characterize 4-(Methylthio)aniline and its derivatives?
A4: Various analytical techniques are utilized to study 4-(Methylthio)aniline and its derivatives. For instance, Fourier-transform infrared (FT-IR) spectroscopy plays a crucial role in deciphering the interactions between 4-(Methylthio)aniline and other molecules, such as poly(acrylic acid), in self-assembled systems []. This technique helps elucidate the nature of these interactions, including ionic bonding and changes occurring upon oxidation of 4-(Methylthio)aniline. Furthermore, transmission electron microscopy (TEM) is employed to visualize the size and morphology of nanoparticles formed using 4-(Methylthio)aniline []. This technique provides valuable insights into the structural characteristics of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)








